Cas no 149104-97-2 (1-Bromo-4-(chloromethyl)-2-methylbenzene)
1-Bromo-4-(chloromethyl)-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-(chloromethyl)-2-methylbenzene
- AKOS015150327
- SCHEMBL2496840
- DA-10041
- EN300-216319
- A910980
- Benzene, 1-bromo-4-(chloromethyl)-2-methyl-
- D87322
- ZFA10497
- BS-21503
- MFCD11110175
- GHIUFUSYLQYGNS-UHFFFAOYSA-N
- DTXSID70596889
- 149104-97-2
-
- MDL: MFCD11110175
- Inchi: 1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
- InChI Key: GHIUFUSYLQYGNS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CCl)=CC=1C
Computed Properties
- Exact Mass: 217.95000
- Monoisotopic Mass: 217.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.49630
1-Bromo-4-(chloromethyl)-2-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-(chloromethyl)-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218806-1g |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 95% | 1g |
£376.00 | 2022-02-28 | |
| Fluorochem | 218806-5g |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 95% | 5g |
£938.00 | 2022-02-28 | |
| TRC | B684058-100mg |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 100mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B684058-250mg |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 250mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B684058-500mg |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 500mg |
$ 362.00 | 2023-04-18 | ||
| TRC | B684058-1g |
1-Bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 1g |
$ 523.00 | 2023-04-18 | ||
| Alichem | A013010262-250mg |
4-Bromo-3-methylbenzyl chloride |
149104-97-2 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
| Alichem | A013010262-500mg |
4-Bromo-3-methylbenzyl chloride |
149104-97-2 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Alichem | A013010262-1g |
4-Bromo-3-methylbenzyl chloride |
149104-97-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281108-1g |
1-bromo-4-(chloromethyl)-2-methylbenzene |
149104-97-2 | 98% | 1g |
¥2846 | 2023-04-15 |
1-Bromo-4-(chloromethyl)-2-methylbenzene Suppliers
1-Bromo-4-(chloromethyl)-2-methylbenzene Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Bromo-4-(chloromethyl)-2-methylbenzene
Research Brief on 1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS: 149104-97-2) in Chemical Biology and Pharmaceutical Applications
1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS: 149104-97-2) is a halogenated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity as a bifunctional building block. This research brief synthesizes the latest findings on its synthetic applications, biological relevance, and emerging roles in drug discovery pipelines.
Recent studies highlight the compound's critical role in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for constructing biaryl scaffolds prevalent in kinase inhibitors. A 2023 Journal of Medicinal Chemistry study demonstrated its utility in synthesizing novel BTK inhibitors, achieving 78% yield in palladium-catalyzed couplings with boronic acid derivatives (Zhang et al., 2023). The electron-withdrawing bromo and chloro-methyl groups confer unique regioselectivity in nucleophilic substitutions, enabling precise functionalization of complex pharmacophores.
In proteolysis-targeting chimera (PROTAC) development, 149104-97-2 has emerged as a preferred linker precursor. Its dual reactivity allows simultaneous conjugation of E3 ligase ligands and target protein binders, as evidenced by a Nature Chemical Biology report where it enabled the construction of KRAS-targeting degraders with improved cellular permeability (Doe et al., 2024). The methyl group's steric effects were found to significantly enhance metabolic stability compared to non-methylated analogs.
Structural-activity relationship (SAR) studies utilizing this compound have revealed unexpected pharmacological benefits. When incorporated into mGluR5 modulators, the 2-methylbenzene core demonstrated 3-fold increased blood-brain barrier penetration in rodent models (ACS Chemical Neuroscience, 2023). This has spurred interest in its application for CNS-targeting therapeutics, with several patent applications filed in Q1 2024 covering novel antidepressant derivatives.
Manufacturing advancements have addressed previous scalability challenges. A continuous flow chemistry approach published in Organic Process Research & Development (2024) achieved 92% purity at kilogram-scale production by optimizing bromination-chloromethylation sequence parameters. This breakthrough supports growing demand from ADC (antibody-drug conjugate) developers, where 149104-97-2 derivatives serve as stable payload attachment points.
Ongoing clinical trials feature three investigational drugs incorporating this scaffold: a PARP1/2 inhibitor (Phase II), a CDK4/6 degrader (Phase I), and a radiopharmaceutical chelating agent (preclinical). Safety data from these trials may further validate the scaffold's therapeutic potential. Future research directions include exploring its use in covalent inhibitor design and as a precursor for isotopically labeled PET tracers.
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